molecular formula C9H7ClO2 B13671307 7-Chlorochroman-2-one

7-Chlorochroman-2-one

Cat. No.: B13671307
M. Wt: 182.60 g/mol
InChI Key: YFERPPYKQJUHBW-UHFFFAOYSA-N
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Description

7-Chlorochroman-2-one is a heterocyclic compound that belongs to the chromanone family It is characterized by a chroman-2-one core structure with a chlorine atom substituted at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorochroman-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 7-chloro-2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base can yield this compound. Another method involves the use of visible-light photoredox catalysis, where the reaction of coumarin-3-carboxylic acids with N-(acyloxy)phthalimide under visible light leads to the formation of chroman-2-one derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Chlorochroman-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chroman-2-one derivatives.

    Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various substituted chroman-2-one derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chlorochroman-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target. In antimicrobial applications, it may disrupt bacterial cell walls or inhibit essential enzymes .

Comparison with Similar Compounds

    Chroman-4-one: Similar in structure but lacks the chlorine substitution at the 7th position.

    Chroman-2-one: The parent compound without any substitutions.

    7-Methoxychroman-2-one: Similar structure with a methoxy group instead of chlorine at the 7th position.

Uniqueness: 7-Chlorochroman-2-one is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This substitution can enhance its potency and selectivity in various applications .

Properties

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

7-chloro-3,4-dihydrochromen-2-one

InChI

InChI=1S/C9H7ClO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1,3,5H,2,4H2

InChI Key

YFERPPYKQJUHBW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC2=C1C=CC(=C2)Cl

Origin of Product

United States

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